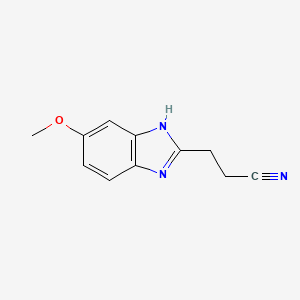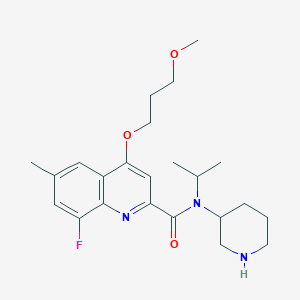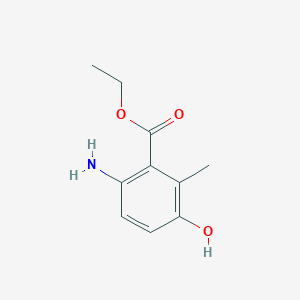
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethyl group at the second position and an ethanol group at the fourth position of the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanol typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with a reducing agent such as diisobutylaluminum hydride (DIBAL-H) in a solvent like dichloromethane (DCM). The reaction is carried out under nitrogen atmosphere at room temperature for several hours. The reaction mixture is then quenched with saturated sodium bicarbonate solution, and the product is extracted with DCM, washed with brine, and dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Ethyl-1,3-thiazol-4-yl)acetaldehyde or 2-(2-Ethyl-1,3-thiazol-4-yl)acetic acid.
Reduction: Formation of 2-(2-Ethyl-1,3-thiazolin-4-yl)ethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with DNA and proteins, affecting cellular processes and leading to cytotoxic effects in cancer cells .
相似化合物的比较
Similar Compounds
2-(1,3-Thiazol-4-yl)ethanol: Lacks the ethyl group at the second position, which may affect its biological activity and chemical reactivity.
2-(2-Methyl-1,3-thiazol-4-yl)ethanol: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
2-(2-Propyl-1,3-thiazol-4-yl)ethanol: Contains a propyl group, leading to differences in solubility and reactivity compared to the ethyl derivative.
Uniqueness
2-(2-Ethyl-1,3-thiazol-4-yl)ethanol is unique due to the presence of the ethyl group at the second position, which can enhance its lipophilicity and potentially improve its biological activity. The specific substitution pattern on the thiazole ring can also influence its interaction with molecular targets, making it a valuable compound for further research and development .
属性
分子式 |
C7H11NOS |
|---|---|
分子量 |
157.24 g/mol |
IUPAC 名称 |
2-(2-ethyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11NOS/c1-2-7-8-6(3-4-9)5-10-7/h5,9H,2-4H2,1H3 |
InChI 键 |
GUQGCPDUXAZWRF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=CS1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)


![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)





![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)


